molecular formula C17H13NO4 B11838303 4H-1-Benzopyran-2-carboxamide, 4-oxo-7-(phenylmethoxy)- CAS No. 33549-93-8

4H-1-Benzopyran-2-carboxamide, 4-oxo-7-(phenylmethoxy)-

Cat. No.: B11838303
CAS No.: 33549-93-8
M. Wt: 295.29 g/mol
InChI Key: MQAQREONYKDKJC-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The use of catalysts and automated systems can further streamline the process.

Chemical Reactions Analysis

Types of Reactions: 7-(Benzyloxy)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the chromene ring or the carboxamide group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like Jones reagent (chromic acid in acetone) or hydrogen peroxide in alkaline conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

7-(Benzyloxy)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of monoamine oxidase B (MAO-B). It binds selectively to the active site of MAO-B, preventing the oxidative deamination of neurotransmitters such as dopamine. This inhibition reduces the production of reactive oxygen species (ROS) and helps in managing neurodegenerative conditions. The selectivity towards MAO-B over MAO-A is attributed to the steric and electronic properties of the benzyloxy group .

Comparison with Similar Compounds

  • 7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide
  • 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one

Comparison:

Uniqueness: 7-(Benzyloxy)-4-oxo-4H-chromene-2-carboxamide stands out due to its specific inhibition of MAO-B and its potential therapeutic applications in neurodegenerative diseases. Its unique structure allows for selective binding and reduced side effects compared to other inhibitors .

Properties

CAS No.

33549-93-8

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

4-oxo-7-phenylmethoxychromene-2-carboxamide

InChI

InChI=1S/C17H13NO4/c18-17(20)16-9-14(19)13-7-6-12(8-15(13)22-16)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,20)

InChI Key

MQAQREONYKDKJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)N

Origin of Product

United States

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